molecular formula C13H19ClN2O3 B15180915 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride CAS No. 63629-89-0

4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride

Cat. No.: B15180915
CAS No.: 63629-89-0
M. Wt: 286.75 g/mol
InChI Key: ABKNSSSQNATKAE-UHFFFAOYSA-M
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Description

4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a pyridinium ring substituted with a hydroxypropyl group and a morpholinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride typically involves the reaction of 4-(3-hydroxypropyl)pyridine with morpholine and a suitable chlorinating agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinium ring can be reduced to form piperidine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-(morpholinecarbonyl)pyridinium chloride.

Scientific Research Applications

4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but lacks the pyridinium ring.

    1-(Morpholinecarbonyl)pyridinium chloride: This compound has the pyridinium ring and morpholinecarbonyl group but lacks the hydroxypropyl group.

Uniqueness

4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63629-89-0

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]-morpholin-2-ylmethanone;chloride

InChI

InChI=1S/C13H19N2O3.ClH/c16-8-1-2-11-3-6-15(7-4-11)13(17)12-10-14-5-9-18-12;/h3-4,6-7,12,14,16H,1-2,5,8-10H2;1H/q+1;/p-1

InChI Key

ABKNSSSQNATKAE-UHFFFAOYSA-M

Canonical SMILES

C1COC(CN1)C(=O)[N+]2=CC=C(C=C2)CCCO.[Cl-]

Origin of Product

United States

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